molecular formula C24H16N4+2 B14672663 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium CAS No. 47591-14-0

1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium

Cat. No.: B14672663
CAS No.: 47591-14-0
M. Wt: 360.4 g/mol
InChI Key: XQXUNGHBKUCADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium is a compound with the molecular formula C₂₄H₁₆Cl₂N₄ and a molecular weight of 431.31 g/mol . It is known for its unique structure, which includes two cyanophenyl groups attached to a bipyridinium core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential for various reactions.

Preparation Methods

The synthesis of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium typically involves the Sonogashira–Hagihara coupling reaction. This method employs 1,1′-bis(4-iodophenyl)-[4,4′-bipyridine]-1,1′-diium salts and tetrakis(4-ethynylphenyl)methane as starting materials . The reaction is carried out under inert atmosphere conditions at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium exerts its effects involves its interaction with molecular targets through its bipyridinium core. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include electron transfer processes and coordination with metal ions .

Comparison with Similar Compounds

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium is unique due to its bipyridinium core and cyanophenyl groups. Similar compounds include:

The uniqueness of 1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium lies in its ability to form stable polyelectrolyte frameworks and its versatility in various chemical reactions.

Properties

CAS No.

47591-14-0

Molecular Formula

C24H16N4+2

Molecular Weight

360.4 g/mol

IUPAC Name

4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile

InChI

InChI=1S/C24H16N4/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24/h1-16H/q+2

InChI Key

XQXUNGHBKUCADB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.